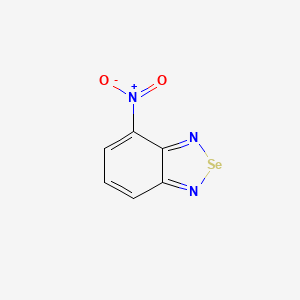

4-Nitro-2,1,3-benzoselenadiazole

Description

Significance within Heterocyclic Chemistry and Selenium-Containing Compounds

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Selenium-containing heterocycles, like 4-nitro-2,1,3-benzoselenadiazole, represent a specialized area of study. The presence of the selenium atom imparts distinct characteristics to the molecule, including unique electronic and optical properties. lookchem.com

The synthesis of this compound is typically achieved through the nitration of 2,1,3-benzoselenadiazole (B1677776) using a mixture of nitric and sulfuric acids. sigmaaldrich.comkuleuven.bethieme-connect.de This process introduces a nitro group onto the benzene (B151609) ring, significantly influencing the compound's reactivity. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring. This increased electrophilicity makes this compound a valuable reagent in various chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Overview of Benzochalcogendiazole Frameworks in Advanced Research

Benzochalcogendiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a chalcogen-containing diazole ring. The chalcogen can be sulfur (benzothiadiazole), selenium (benzoselenadiazole), or tellurium (benzotelluradiazole). These frameworks are of considerable interest in advanced research due to their diverse applications.

The electronic properties of benzochalcogendiazoles can be fine-tuned by introducing different substituents onto the benzene ring. For instance, the presence of electron-withdrawing groups, as in this compound, enhances their electrophilic character. researchgate.net This tunability makes them valuable building blocks in materials science for the development of electronic materials and dyes. cymitquimica.com Furthermore, the selenadiazole moiety can confer unique photophysical properties, which are exploited in the design of fluorescent probes and sensors. cymitquimica.comresearchgate.net

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is vibrant and expanding. Its utility as a biochemical reagent for scientific research is well-established. abmole.comabmole.com One of its key applications is as an intermediate in organic synthesis. For example, it is used in the preparation of 3-nitro-1,2-phenylenediamine. sigmaaldrich.com It also serves as a precursor for the synthesis of various other organic compounds, including drug candidates. lookchem.com

A significant area of application for this compound and its derivatives is in the development of fluorescent probes. The unique photophysical properties imparted by the selenadiazole ring allow for the design of "turn-on" fluorescent probes and sensors for various analytical and biological applications. researchgate.netwhiterose.ac.uk These probes can be designed to respond to specific stimuli, such as changes in pH or the presence of certain biomolecules. For instance, benzoselenadiazole derivatives have been successfully used as selective live-cell imaging probes for lipid-based structures. researchgate.net

Moreover, the electrophilic nature of this compound makes it a useful tool for studying reaction kinetics and mechanisms. researchgate.net Its reactions with various nucleophiles have been investigated to quantify its electrophilicity and to understand structure-reactivity relationships in nucleophilic aromatic substitution reactions. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 20718-41-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₃N₃O₂Se | sigmaaldrich.com |

| Molecular Weight | 228.07 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 221 °C (decomposes) | sigmaaldrich.com |

Properties

IUPAC Name |

4-nitro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFAFPOBCMYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400099 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-41-6 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Nitro 2,1,3 Benzoselenadiazole

Established Synthetic Routes to 4-Nitro-2,1,3-benzoselenadiazole

The synthesis of this compound can be achieved through two principal pathways: the direct nitration of a pre-formed benzoselenadiazole core or the construction of the selenadiazole ring from an appropriately substituted nitro-aromatic precursor.

Nitration Processes of 2,1,3-Benzoselenadiazole (B1677776) Precursors

The most direct method for the preparation of this compound is the electrophilic nitration of the parent compound, 2,1,3-benzoselenadiazole. This reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). sigmaaldrich.com The strong electron-withdrawing nature of the selenadiazole ring deactivates the benzene (B151609) ring towards electrophilic attack, necessitating forceful reaction conditions. The nitration occurs regioselectively at the 4-position.

Studies on substituted precursors, such as 5-fluoro-2,1,3-benzoselenadiazole, have also been reported. Treatment of these derivatives with fuming nitric acid and concentrated sulfuric acid yields the corresponding 4-nitro and 7-nitro products. These findings illustrate that the nitration strategy is applicable to various benzoselenadiazole precursors, although the specific conditions and product distributions may vary based on the electronic properties of the existing substituents.

Multistep Synthetic Strategies from Substituted o-Phenylenediamines

An alternative and highly effective approach to this compound involves building the heterocyclic ring from a substituted aromatic diamine. This method typically begins with the synthesis of 4-nitro-o-phenylenediamine (B140028) (also known as 1,2-diamino-4-nitrobenzene). A common route to this precursor is the selective reduction of one nitro group in 2,4-dinitroaniline, which can be accomplished using reagents such as ammonium (B1175870) sulfide (B99878) or hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst. chemicalbook.comorgsyn.org

Once 4-nitro-o-phenylenediamine is obtained, it can be condensed with a selenium-containing reagent to form the target molecule. This cyclization is analogous to the synthesis of the parent 2,1,3-benzoselenadiazole, which is prepared by reacting o-phenylenediamine (B120857) with selenium dioxide (SeO₂). mdpi.com The reaction involves the formation of the five-membered selenadiazole ring fused to the nitro-substituted benzene ring.

| Route | Starting Material | Key Reagents | Description |

| Direct Nitration | 2,1,3-Benzoselenadiazole | HNO₃, H₂SO₄ | Electrophilic nitration of the pre-formed heterocyclic core. |

| Multistep Synthesis | 4-Nitro-o-phenylenediamine | SeO₂ (or equivalent) | Condensation and cyclization to form the selenadiazole ring on a nitro-substituted precursor. |

Functionalization and Derivatization Strategies for this compound

The presence of the nitro group and the inherent reactivity of the benzoselenadiazole core allow for a range of post-synthesis modifications. These transformations are crucial for incorporating this moiety into larger, more complex molecular architectures.

Reductive Transformations of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-2,1,3-benzoselenadiazole. This transformation provides a key synthetic handle for further derivatization, such as acylation or alkylation. While specific studies on the selenium-containing compound are not widely detailed, established methods for the reduction of the analogous 4-nitro-2,1,3-benzothiadiazole (B1293627) are directly applicable. These methods include the use of reducing agents like iron sulfate (B86663) (FeSO₄) with ammonium chloride and zinc dust, which are effective for this type of reduction while preserving the heterocyclic ring. mdpi.com

Interestingly, under certain reductive conditions, the selenadiazole ring itself can be cleaved. For instance, treatment of nitrated benzoselenadiazoles with hydriodic acid can lead to a reductive ring-opening, yielding substituted nitro-o-phenylenediamines. sigmaaldrich.com This highlights that the choice of reducing agent is critical to achieving the desired chemical outcome.

Nucleophilic Substitution Reactions and Their Scope

The 2,1,3-benzoselenadiazole ring system is electron-deficient, and this effect is significantly amplified by the presence of a nitro group at the 4-position. This electronic profile makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this mechanism, a potent nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a suitable leaving group.

While the parent this compound has no inherent leaving group other than the nitro group itself (which requires harsh conditions for displacement), derivatives containing halogens on the benzene ring are excellent substrates for SNAr. The nitro group at the 4-position strongly activates leaving groups at the 5- and 7-positions towards substitution by nucleophiles such as amines, alkoxides, and thiolates. The existence of compounds like 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole provides evidence for the utility of this reaction pathway in generating functionalized derivatives. scbt.com

| Transformation | Reagent Class | Product Type | Key Feature |

| Nitro Reduction | Metal-based reductants (e.g., Fe/NH₄Cl) | Amino derivatives | Forms 4-amino-2,1,3-benzoselenadiazole, a versatile synthetic intermediate. |

| Nucleophilic Substitution | Nucleophiles (e.g., R-NH₂, R-O⁻) on halo-derivatives | Substituted derivatives | The nitro group activates the ring for substitution, enabling diverse functionalization. |

| C-H Arylation | Palladium or Ruthenium catalysts | Arylated derivatives | Allows direct formation of C-C bonds at specific positions on the ring. |

Regioselective C–H Bond Arylations and Related Coupling Reactions

Direct C–H bond functionalization represents a powerful and atom-economical method for modifying aromatic systems. Palladium-catalyzed C–H arylation has been successfully applied to 2,1,3-benzoselenadiazoles to modulate their electronic and photophysical properties. For the parent benzoselenadiazole, C–H activation preferentially occurs at the C4 and C7 positions.

In the case of this compound, the nitro group itself can function as a directing group in C–H activation reactions. rsc.org Research on the C–H functionalization of nitroarenes has shown that transition metal catalysts can selectively activate the C–H bond ortho to the nitro group. For the title compound, this would correspond to the C5 position. This regioselectivity is driven by the formation of a stable metallacyclic intermediate involving the catalyst and the oxygen atoms of the nitro group. Such directed reactions provide a predictable and efficient route to C5-arylated this compound derivatives, which would be challenging to access through classical methods. acs.orgdiva-portal.org

Ring Annulation Reactions and Heterocycle Formation (e.g., Gould–Jacobs Reaction)

Ring annulation reactions are pivotal in constructing complex heterocyclic systems from simpler precursors. The Gould-Jacobs reaction, a well-established method for synthesizing quinoline (B57606) derivatives, has been successfully applied to precursors derived from the 2,1,3-benzoselenadiazole scaffold. This approach typically involves the reaction of an aromatic amine with a malonic acid derivative, followed by a thermal cyclization to form the quinolone ring.

While the direct synthesis of this compound via the Gould-Jacobs reaction is not the conventional route, the reaction is instrumental in building fused quinolone rings onto the benzoselenadiazole core, starting from its amino-substituted analogue, 4-amino-2,1,3-benzoselenadiazole.

An effective synthetic pathway commences with the preparation of 4-amino-2,1,3-benzoselenadiazole. This precursor is synthesized through the reduction of a related nitro compound, 4-nitrobenzothiadiazole, using tin(II) chloride dihydrate to yield 1,2,3-triaminobenzene dihydrochloride. Subsequent treatment of this intermediate with an aqueous solution of selenium dioxide furnishes 4-amino-2,1,3-benzoselenadiazole.

The core of the Gould-Jacobs reaction sequence begins with the nucleophilic vinylic substitution of activated enol ethers by 4-amino-2,1,3-benzoselenadiazole. This step leads to the formation of (benzoselenadiazol-4-ylamino)methylene derivatives. The subsequent and final step is a thermal cyclization of these intermediates. Under the high-temperature conditions characteristic of the Gould-Jacobs reaction, these derivatives undergo an intramolecular ring closure to yield angularly annulated 7-substituted selenadiazolo[3,4-h]quinolones. sigmaaldrich.com

The general mechanism of the Gould-Jacobs reaction involves an initial nucleophilic attack by the amine on the activated enol ether, followed by the elimination of an alcohol molecule to form a more stable enamine intermediate. The subsequent thermal cyclization is a pericyclic reaction that proceeds through a 6-electron electrocyclization, ultimately leading to the formation of the quinolone ring system after tautomerization. nih.govmasterorganicchemistry.com

The table below summarizes the key steps and intermediates in the synthesis of selenadiazolo[3,4-h]quinolones via the Gould-Jacobs reaction, starting from 4-amino-2,1,3-benzoselenadiazole.

| Step | Reactants | Key Intermediate(s) | Product(s) | Reaction Conditions |

| 1 | 4-Amino-2,1,3-benzoselenadiazole, Activated Enol Ethers | (Benzoselenadiazol-4-ylamino)methylene derivatives | - | Nucleophilic Vinylic Substitution |

| 2 | (Benzoselenadiazol-4-ylamino)methylene derivatives | - | Angularly annulated 7-substituted selenadiazolo[3,4-h]quinolones | Thermal Cyclization (Gould-Jacobs) |

Elucidation of Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The primary method for the synthesis of this compound is the direct nitration of the parent heterocycle, 2,1,3-benzoselenadiazole. sigmaaldrich.com This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com

The mechanism of nitration proceeds in two main steps:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Rearomatization: The electron-rich aromatic ring of 2,1,3-benzoselenadiazole attacks the nitronium ion. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, leading to the formation of the final product, this compound. masterorganicchemistry.comsavemyexams.com

The substitution occurs preferentially at the 4-position due to the directing effects of the fused selenadiazole ring. While detailed kinetic studies, including reaction rates and activation parameters, for the specific nitration of 2,1,3-benzoselenadiazole to its 4-nitro derivative are not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution provide a solid framework for understanding the reaction's progress. The rate-determining step is typically the initial attack of the aromatic ring on the electrophile, as this step involves the disruption of the stable aromatic system. masterorganicchemistry.com

The table below outlines the mechanistic steps for the synthesis of this compound.

| Step | Description | Key Species Involved |

| 1 | Generation of the nitronium ion | Nitric acid, Sulfuric acid, Nitronium ion (NO₂⁺) |

| 2 | Electrophilic attack on the aromatic ring | 2,1,3-Benzoselenadiazole, Nitronium ion |

| 3 | Formation of the sigma complex (arenium ion) | Resonance-stabilized carbocation |

| 4 | Deprotonation and rearomatization | Sigma complex, Bisulfate ion (or water) |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Nitro 2,1,3 Benzoselenadiazole Systems

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for the isolated 4-nitro-2,1,3-benzoselenadiazole molecule is not extensively detailed in the provided results, analysis of co-crystals offers valuable insights into its structural behavior.

In a 1:1 cocrystal with 4-nitrophenol (B140041), the structure reveals significant intermolecular interactions. mdpi.comresearchgate.net The 2,1,3-benzoselenadiazole (B1677776) (BSA) moieties form dimers through a pair of Se···N chalcogen bonds, with a notable Se···N distance of approximately 2.88 Å. mdpi.com These dimers are further connected into a one-dimensional ribbon by O–H···N hydrogen bonds and N–Se···O chalcogen bonds. mdpi.comresearchgate.net The stability of the resulting two-dimensional network is enhanced by π···π stacking interactions between adjacent BSA molecules. mdpi.comresearchgate.net The analysis was conducted using MoKα radiation (λ = 0.71073 Å). mdpi.comresearchgate.net

Similarly, in a cocrystal with 3-nitrophenol, dimers of 2,1,3-benzoselenadiazole molecules are formed via N–Se⋯N chalcogen bonds. researchgate.net These dimers are then linked by O–H⋯N hydrogen bonds and N–Se⋯O chalcogen bonds, creating a two-dimensional structure. researchgate.net

These studies highlight the propensity of the selenium and nitrogen atoms in the selenadiazole ring to participate in significant non-covalent interactions, which are crucial in directing the supramolecular assembly of these systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Different nuclei provide complementary information about the chemical environment within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information about the aromatic protons. nih.govabmole.com While specific chemical shift values for the parent compound are not detailed in the provided search results, related structures offer insights. For instance, in a derivative, 4-nitro-3-phenylisoxazole, the proton at the 5-position appears as a singlet at δ = 9.36 ppm, while the aromatic protons of the phenyl group appear as multiplets between δ = 7.49-7.70 ppm. beilstein-journals.org The ¹H NMR spectra of various substituted nitro-benzoxazoles also show characteristic signals for the aromatic protons, which are influenced by the substituents present. rsc.org

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy probes the carbon framework of the molecule. nih.gov For the related 4-nitro-3-phenylisoxazole, the carbon signals are assigned as follows: δ = 160.6 (C-5), 156.5 (C-3), 133.9 (C-4), and 131.1, 129.5, 128.6, 124.7 for the phenyl carbons. beilstein-journals.org These values provide a reference for the expected chemical shifts in the analogous this compound system, although the presence of selenium will influence the electronic environment and thus the precise chemical shifts.

⁷⁷Se NMR Spectroscopic Analysis and Chemical Shift Correlations

⁷⁷Se NMR is a specialized technique that directly observes the selenium nucleus, providing unique information about its chemical environment. huji.ac.il Selenium-77 is a spin ½ nucleus with a natural abundance of 7.63%. huji.ac.il The chemical shifts in ⁷⁷Se NMR are spread over a very wide range and are characteristic of the type of selenium compound. huji.ac.il For organoselenium compounds, ⁷⁷Se NMR is a powerful tool for structural elucidation and for studying selenium binding. huji.ac.il The technique can also reveal couplings to other nuclei such as ¹H and ¹³C, which appear as satellites in the respective spectra due to the low natural abundance of ⁷⁷Se. huji.ac.il One-bond ¹³C-¹⁷Se coupling constants are typically around 100 Hz, while two- and three-bond couplings are smaller. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For nitro-containing aromatic compounds, the nitro group (NO₂) has characteristic stretching and bending vibrations. esisresearch.org The asymmetric (νasNO₂) and symmetric (νsNO₂) stretching vibrations are typically found in the regions of 1505–1565 cm⁻¹ and 1300–1370 cm⁻¹, respectively. esisresearch.org The deformation mode of the NO₂ group (δNO₂) is reported to be around 852 cm⁻¹ for nitrobenzene. esisresearch.org In the case of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the NO₂ stretching vibrations were observed at 1398 and 1347 cm⁻¹ in the IR spectrum and at 1387 cm⁻¹ in the Raman spectrum. esisresearch.org The IR spectrum of 2,1,3-benzoselenadiazole is also available for comparison. nist.gov

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₆H₃N₃O₂Se, with a molecular weight of approximately 228.07 g/mol . nih.govsigmaaldrich.comscbt.com

The fragmentation patterns observed in mass spectrometry offer valuable structural information. Aromatic nitro compounds typically exhibit characteristic fragmentation pathways. miamioh.edu Detailed mass spectral analysis of related labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has shown that the labeled atoms are present in the main fragment ions. researchgate.net This suggests that the core ring structure of these heterocyclic systems is relatively stable under electron impact.

Computational and Theoretical Chemistry of 4 Nitro 2,1,3 Benzoselenadiazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. For derivatives of 2,1,3-benzoselenadiazole (B1677776), DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. These calculations are fundamental for understanding the molecule's stability and structure.

Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, enabling the prediction of electronic absorption and emission spectra. This is crucial for understanding the photophysical properties of molecules and their potential use in optoelectronic devices. For instance, studies on similar nitro-containing heterocyclic compounds utilize TD-DFT to simulate UV-visible absorption spectra, identifying the electronic transitions responsible for the observed absorption peaks nih.gov. The choice of functional and basis set, such as B3LYP or CAM-B3LYP with a basis set like 6-31+G(d,p), is critical for achieving results that correlate well with experimental data scirp.orgscispace.com.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In molecules like 4-nitro-2,1,3-benzoselenadiazole, the presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly influence the electronic structure. Theoretical studies on related aromatic compounds show that strong electron-withdrawing groups typically lower the energy of the LUMO and may also destabilize the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound nih.govresearchgate.net. A smaller gap suggests higher chemical reactivity and a red-shift in the absorption spectrum.

The distribution of electron density in these orbitals is also revealing. For benzoselenadiazole derivatives, the HOMO is often distributed across the fused ring system, while the LUMO can be localized on specific parts of the molecule, influenced by substituents. The nitro group in the 4-position would likely cause a significant localization of the LUMO on the nitro-substituted benzene (B151609) ring, making this region a prime site for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Nitro-Compounds This table presents typical values for related compounds to illustrate the expected range for this compound, as specific data for the title compound is not available in the cited literature.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Phenyl-benzothiazole-imine (NO₂ derivative) | -7.0 to -8.0 | -3.0 to -4.0 | ~3.5 - 4.5 | researchgate.net |

| Thienopyrimidine Derivatives (NO₂ derivative) | -6.5 to -7.5 | -3.0 to -4.0 | ~3.15 - 3.25 | nih.gov |

TD-DFT is a powerful tool for predicting the optical properties of molecules by simulating their electronic absorption spectra. For complex organic molecules, calculations can predict the maximum absorption wavelength (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved.

In the case of this compound, TD-DFT calculations would likely predict strong absorptions in the UV-visible region. The primary electronic transitions are expected to be from the HOMO to the LUMO, corresponding to a π → π* transition with significant intramolecular charge transfer (ICT) character, from the electron-rich selenadiazole and benzene rings to the electron-deficient nitro group. Computational studies on other nitro-aromatic systems confirm that the main absorption bands are due to such ICT transitions scispace.com. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which often reveals solvatochromic shifts (changes in absorption wavelength with solvent polarity) consistent with experimental observations researchgate.net.

Table 2: Example of TD-DFT Predicted Absorption Data for Nitro-Heterocyclic Compounds This table is illustrative of the type of data generated for similar molecules, as specific calculations for this compound were not found in the search results.

| Compound | Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition | Reference |

|---|---|---|---|---|

| DNBT | 225 | > 1.8 | HOMO → LUMO | nih.gov |

| DNAF | ~230-250 | ~1.5 | HOMO → LUMO | nih.gov |

Computational chemistry provides indispensable tools for mapping out reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, two key reactions are of interest: its synthesis and its subsequent use as a synthetic intermediate sigmaaldrich.com.

Nitration of 2,1,3-benzoselenadiazole : The synthesis involves the nitration of the parent benzoselenadiazole. DFT calculations can model this electrophilic aromatic substitution reaction. The mechanism would involve the formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by its attack on the benzene ring. Computational analysis can determine the preferred position of attack (regioselectivity) by calculating the energies of the possible intermediates (sigma complexes).

Conversion to 3-nitro-1,2-phenylenediamine : this compound is used to prepare 3-nitro-1,2-phenylenediamine sigmaaldrich.com. This transformation involves the cleavage of the selenadiazole ring. Computational methods, including reactive molecular dynamics (ReaxFF-MD), can simulate such complex decomposition and rearrangement processes, identifying the sequence of bond-breaking and bond-forming events mdpi.com. DFT calculations can then be used to find the minimum energy pathway and calculate the reaction barriers for the proposed steps.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, analyzes the electron density topology to characterize chemical bonding. This method can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) reveal the nature of the interaction—whether it is a covalent bond or a weaker non-covalent interaction.

For benzoselenadiazole derivatives, QTAIM is particularly useful for studying non-covalent interactions, such as the Se···N chalcogen bond. In computational studies of N-alkylated benzoselenadiazolium aggregates, AIM analysis was used to characterize the Se···N secondary bonding interactions that lead to the formation of supramolecular synthons rsc.org. The analysis provides quantitative data on the strength and nature of these interactions. For this compound, QTAIM could be used to:

Characterize the intramolecular C-N, N-O, C-Se, and Se-N bonds.

Investigate how the electron-withdrawing nitro group affects the electron density distribution across the entire molecule.

Analyze potential intermolecular interactions in dimers or larger aggregates, such as chalcogen bonds (Se···N, Se···O) and hydrogen bonds, which are crucial for understanding its self-assembly patterns.

Molecular Dynamics and Simulation Studies of this compound Aggregates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While specific MD studies on the aggregation of this compound are not prominent in the literature, the methodology is well-suited for such investigations.

An MD simulation would typically involve placing multiple molecules of this compound in a simulation box, often with a solvent, and calculating their trajectories based on a force field. Such simulations could reveal:

The preferred modes of aggregation in solution or in the solid state.

The dynamics of self-assembly, showing how individual molecules come together to form larger structures.

The stability of different aggregate forms and the role of intermolecular forces in maintaining these structures.

Thermodynamic properties related to aggregation, such as the free energy of dimerization.

For example, reactive force fields like ReaxFF have been used to study the initial decomposition mechanisms of energetic materials under shock loading, which involves the formation of clusters and aggregates as an initial step mdpi.com. Similar, non-reactive MD simulations could elucidate the fundamental aggregation behavior of this compound under various conditions.

Computational Assessment of Molecular Interactions and Self-Assembling Patterns

The ability of 2,1,3-benzoselenadiazole derivatives to form ordered structures is well-documented and driven by specific non-covalent interactions. Computational methods are essential for identifying and quantifying these interactions, which dictate the self-assembly process.

Studies on cocrystals of 2,1,3-benzoselenadiazole reveal that the primary interaction is often a dimeric [Se–N]₂ cyclic supramolecular synthon, formed by a pair of Se···N chalcogen bonds mdpi.comresearchgate.net. These synthons can then be linked into larger architectures through other interactions like hydrogen bonds and π-π stacking mdpi.comresearchgate.net.

For this compound, computational assessments using methods like DFT with dispersion corrections (e.g., DFT-D3) are crucial. These calculations can determine the binding energies of different dimeric configurations and predict the most stable self-assembled patterns. The presence of the nitro group would significantly alter the molecule's electrostatic potential, likely strengthening its ability to act as a chalcogen and hydrogen bond acceptor while also influencing π-π stacking arrangements due to modified quadrupole moments. Computational studies on related systems have successfully assessed the relative strengths of anion binding versus Se···N chalcogen bonding, demonstrating the power of these methods to predict structural preferences rsc.org.

Table 3: Key Intermolecular Interactions in Benzodiazole Self-Assembly

| Interaction Type | Description | Typical Distance (Å) | Computational Method | Reference |

|---|---|---|---|---|

| Chalcogen Bond | Se···N interaction forming a dimeric synthon | 2.80 - 3.26 | DFT-D3, AIM/QTAIM | rsc.orgmdpi.comresearchgate.net |

| Hydrogen Bond | O-H···N interaction linking synthons | ~1.96 (H···N) | DFT, X-ray Diffraction | mdpi.com |

| π-π Stacking | Stacking between benzoselenadiazole rings | Not specified | DFT, X-ray Diffraction | mdpi.com |

Supramolecular Chemistry and Non Covalent Interactions of 4 Nitro 2,1,3 Benzoselenadiazole

Chalcogen Bonding in 4-Nitro-2,1,3-benzoselenadiazole Systems

Chalcogen bonding is a significant non-covalent interaction involving the selenium atom in this compound and its derivatives. d-nb.info This interaction, characterized by the electrophilic nature of the selenium atom, plays a crucial role in the formation of defined supramolecular architectures. d-nb.infomdpi.com

Se···N Interactions and Their Directionality

A predominant feature in the crystal structures of 2,1,3-benzoselenadiazole (B1677776) derivatives is the formation of dimeric homosynthons through a pair of Se···N chalcogen bonds. mdpi.comresearchgate.net These interactions are highly directional, with the selenium atom acting as the chalcogen bond donor and a nitrogen atom from an adjacent molecule acting as the acceptor. mdpi.comresearchgate.net In a cocrystal of 2,1,3-benzoselenadiazole with 4-nitrophenol (B140041), a cyclic [Se–N]2 supramolecular synthon is formed with an Se···N distance of 2.88 Å. mdpi.comresearchgate.net The Se···N distances in a series of cocrystal compounds generally range from 2.80 to 3.26 Å. mdpi.comresearchgate.net The directionality of these bonds is a key factor in the assembly of one-dimensional ribbons and more complex networks. mdpi.comresearchgate.net

Se···O and Se···π Interactions in Molecular Recognition

Beyond Se···N interactions, the selenium atom in this compound derivatives can also participate in Se···O and Se···π interactions. In the cocrystal with 4-nitrophenol, N–Se···O chalcogen bonds with a distance of 3.37 Å are observed, contributing to the connection of supramolecular synthons into a one-dimensional chain. mdpi.comresearchgate.net Se···π interactions, although less common, can also influence molecular packing. These varied chalcogen bonding motifs are instrumental in molecular recognition processes, guiding the assembly of specific supramolecular structures. mdpi.comresearchgate.net

Hydrogen Bonding Networks Involving this compound and Its Derivatives

Hydrogen bonds are a primary force in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net In the cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol, intermolecular O–H···N hydrogen bonds with a d(H···N) of 1.96 Å connect the primary [Se–N]2 synthons. mdpi.comresearchgate.net These hydrogen bonds, in conjunction with chalcogen bonds, create a robust one-dimensional chain structure. mdpi.comresearchgate.net The interplay between hydrogen bonding and chalcogen bonding is a critical aspect of the crystal engineering of these systems.

π···π Stacking Interactions and Aromatic Stacking Architectures

Aromatic π···π stacking interactions are another significant factor in the solid-state structures of this compound derivatives. These interactions occur between the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice. mdpi.commdpi.comresearchgate.net In the cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol, head-to-head π···π stacking interactions between the benzoselenadiazole molecules of adjacent one-dimensional chains lead to the formation of a two-dimensional supramolecular network. mdpi.comresearchgate.net Similarly, in a copper(I) complex containing 2,1,3-benzoselenadiazole, π-π' stacking is observed between the benzene (B151609) ring of the benzoselenadiazole and a phenyl ring of a triphenylphosphine (B44618) ligand on an adjacent molecule. mdpi.com

Formation of Supramolecular Synthons and Organic Cocrystals

The predictable formation of supramolecular synthons is a cornerstone of crystal engineering. The [Se–N]2 cyclic supramolecular synthon is a reliable building block in the construction of cocrystals containing 2,1,3-benzoselenadiazole. mdpi.comresearchgate.net The formation of a 1:1 cocrystal between 4-nitrophenol and 2,1,3-benzoselenadiazole demonstrates the successful application of the synthon approach. mdpi.comresearchgate.net In this cocrystal, the [Se–N]2 homosynthon is the primary organizing feature, which is then further assembled into higher-order structures through hydrogen and chalcogen bonds. mdpi.comresearchgate.net

Principles of Crystal Engineering Applied to this compound Derivatives

The principles of crystal engineering are effectively utilized to design and construct novel solid-state architectures of this compound derivatives. This involves the strategic use of non-covalent interactions to control the assembly of molecules into desired crystalline forms. Examination of the solid-state structures of 2,1,3-benzoselenadiazole complexes reveals a preference for the formation of centrosymmetric dimers via the [Se–N]2 supramolecular synthon. researchgate.net The remaining nitrogen atoms can then act as acceptors for hydrogen or halogen bonds, allowing for the construction of more complex architectures. researchgate.net The formation of cocrystals, such as with 4-nitrophenol, showcases how a hierarchical approach to bonding—from strong synthons to weaker linking interactions—can be used to build one- and two-dimensional networks. mdpi.comresearchgate.net

Table of Intermolecular Interactions in a 2,1,3-Benzoselenadiazole Cocrystal

| Interaction Type | Donor | Acceptor | Distance (Å) | Role in Supramolecular Structure |

| Chalcogen Bond | Se | N | 2.88 | Forms [Se–N]2 cyclic supramolecular synthon |

| Chalcogen Bond | Se | O | 3.37 | Connects synthons into a 1D chain |

| Hydrogen Bond | O-H | N | 1.96 (H···N) | Connects synthons to other molecules |

| π···π Stacking | Benzene ring of BSeD | Benzene ring of BSeD | - | Stabilizes the 2D network |

BSeD: 2,1,3-benzoselenadiazole

Applications in Advanced Materials Science Leveraging 4 Nitro 2,1,3 Benzoselenadiazole

Development of Organic Semiconductors and Materials for Field-Effect Transistors

The 2,1,3-benzoselenadiazole (B1677776) (BSeD) core is a well-established electron-accepting unit used in the development of high-performance organic electronic materials. The introduction of a nitro group at the 4-position significantly enhances its electron-withdrawing nature, making 4-nitro-2,1,3-benzoselenadiazole a potent building block for n-type and ambipolar organic semiconductors. These materials are crucial for the fabrication of organic field-effect transistors (OFETs), which are essential components of flexible displays, sensors, and integrated circuits.

The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Computational studies on model compounds incorporating 2,1,3-benzochalcogenadiazoles have shown that these materials can possess high electron and hole mobilities. For instance, a computational study on compounds with a donor-acceptor-donor (D-A-D) architecture, where 2,1,3-benzochalcogenadiazoles act as the acceptor unit, predicted electron mobilities in the range of 4.58–9.68 cm²/Vs and hole mobilities between 2.50–4.91 cm²/Vs. researchgate.net These theoretical findings highlight the potential of benzoselenadiazole derivatives for use in high-performance ambipolar transistors.

While experimental data on OFETs using the parent this compound are limited, research on related benzothiadiazole (a close sulfur analogue) polymers demonstrates the viability of this class of materials. A review on benzothiadiazole and its derivatives highlights their successful application in OFETs, showcasing the importance of these electron-deficient units in achieving high-performance devices. rsc.orgresearchgate.net The strong electron-accepting character of the this compound unit is expected to facilitate efficient electron injection and transport, a key requirement for n-type OFETs.

| Material | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture |

|---|---|---|---|

| PTB7-Th | 1.1 x 10⁻² (hole) | > 10⁶ | Top-gate, bottom-contact |

Optoelectronic Devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The strong electron-accepting properties of this compound make it a highly attractive component for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, the ability to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) is critical for efficient operation.

In the context of OPVs, the this compound unit can be incorporated into donor-acceptor type molecules or polymers to act as a strong acceptor. This helps to create a low bandgap material capable of absorbing a broader range of the solar spectrum. Furthermore, the low-lying LUMO level of the benzoselenadiazole derivative facilitates efficient charge separation at the donor-acceptor interface, a crucial step in the conversion of light to electricity. A study on a D-A-D type organic semiconductor, 4,4'-(benzo[c] acs.orgresearchgate.netscilit.comselenadiazole-4,7-diyl)bis(N,N-diphenylaniline) (Se-2TPA), demonstrated its potential as a donor material in bulk heterojunction solar cells. sciopen.com The device, with a configuration of ITO/cp-TiO₂/Se-2TPA:PC₆₁BM/Au, achieved a power conversion efficiency (PCE) of up to 5.29% with the use of an additive. sciopen.com This work underscores the promise of benzoselenadiazole-based materials in photovoltaic applications.

| Device Configuration | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

|---|---|---|---|---|

| ITO/cp-TiO₂/Se-2TPA:PC₆₁BM/Au | 4.12 | 11.28 | 0.775 | 0.48 |

| ITO/cp-TiO₂/Se-2TPA:PC₆₁BM/Au with 3% DIO | 5.29 | 12.9 | - | - |

Design and Synthesis of Functional Dyes and Fluorophores for Electronic Materials

The this compound scaffold is an excellent platform for the design of functional dyes and fluorophores with applications in electronic materials. The inherent push-pull nature of its derivatives, where the benzoselenadiazole core acts as the acceptor and an attached donor group completes the chromophore, leads to materials with interesting photophysical properties, including environmentally sensitive fluorescence.

The synthesis of this compound is typically achieved through the nitration of 2,1,3-benzoselenadiazole. sigmaaldrich.com From this parent compound, a variety of derivatives can be prepared. For example, the nitro group can be reduced to an amine, which can then be further functionalized. mdpi.com This synthetic versatility allows for the fine-tuning of the electronic and optical properties of the resulting dyes.

A recent review on nitrobenzoselenadiazole (NBSD) derivatives highlights their potential as multifunctional organic fluorophores. acs.orgscilit.com By altering the donor group attached to the NBSD core, the emission wavelength can be tuned. For instance, an NBSD derivative with a sulfur-containing donor has an emission maximum around 550 nm, while an amine-substituted derivative emits at a longer wavelength of approximately 610 nm. This tunability is crucial for the development of fluorophores for specific applications in electronic materials, such as fluorescent probes and emitters in lighting and display technologies.

| Derivative | Donor Group | Emission Max (nm) | Application |

|---|---|---|---|

| NBSD-Sulfur | Sulfur-containing | ~550 | Sensing |

| NBSD-Amine | Amine | ~610 | Sensing |

| NBSD-11-Cys | - | 630 | Cysteine detection |

| NBSD-11-Hcy | - | 560 | Homocysteine detection |

Sensing Applications in Chemical and Biological Systems

The environmentally sensitive fluorescence of many this compound derivatives makes them excellent candidates for the development of chemical and biological sensors. The fluorescence of these probes can be modulated by interactions with specific analytes, leading to a detectable signal.

In biological systems, nitrobenzoselenadiazole (NBSD) based probes have been developed for a variety of applications. acs.orgscilit.com For example, NBSD derivatives have been designed to detect biothiols such as cysteine and homocysteine, with the probe exhibiting different fluorescence emission maxima upon reaction with each analyte. acs.org This demonstrates the potential for developing highly selective sensors. Furthermore, NBSD-based probes have been synthesized for imaging glucose uptake in metabolically active cells and for imaging under hypoxic conditions, highlighting their utility in disease diagnosis and monitoring. acs.org In another example, amino-substituted benzoselenadiazoles have been used to create photoactivatable probes that can selectively kill pathogenic cells upon illumination. nih.gov

In the realm of chemical sensing, the benzoselenadiazole core has been incorporated into conjugated polymers for the detection of metal ions. One such polymer sensor demonstrated high selectivity for ferric (Fe³⁺) and mercury (Hg²⁺) ions through distinct fluorescence quenching and enhancement responses. researchgate.net This indicates the potential of this compound as a building block for sensors targeting environmental pollutants and other chemical species.

| Probe/Sensor | Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| NBSD-11 | Cysteine/Homocysteine | Fluorescence shift | Biological sensing |

| NBSD-1/NBSD-2 | Glucose uptake | Fluorescence imaging | Biological imaging |

| NBSD-3 | Hypoxia | Fluorescence imaging | Biological imaging |

| Polymer P-2 | Fe³⁺/Hg²⁺ | Fluorescence enhancement/quenching | Chemical sensing |

Role in Molecular Electronics and Modulation of Device Performance

In the field of molecular electronics, the goal is to use individual molecules or small ensembles of molecules as active electronic components. The this compound unit is a powerful tool for modulating the electronic properties of molecules and, consequently, the performance of molecular-scale devices.

The primary role of the this compound moiety is to act as a strong electron-withdrawing group. When incorporated into a larger π-conjugated system, it can significantly lower the energy of the LUMO. This has several important consequences for device performance. A lower LUMO level is essential for achieving stable n-type charge transport, as it facilitates the injection of electrons from common electrode materials.

Furthermore, the ability to tune the HOMO-LUMO gap is fundamental to designing molecules with specific optical and electronic properties. By pairing the this compound acceptor with various donor units, it is possible to create a library of materials with a wide range of bandgaps. This is particularly important for OPVs, where the open-circuit voltage (Voc) is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. A theoretical study on donor-acceptor molecules for solar cells highlighted that the substitution of the central acceptor unit from benzothiadiazole to benzoselenadiazole, combined with a nitro end-cap, effectively reduces the bandgap and shifts the absorption to longer wavelengths. researchgate.net This demonstrates the critical role of the this compound unit in modulating the electronic structure for optimized device performance.

The rigid and planar structure of the benzoselenadiazole core also promotes intermolecular interactions, such as π-π stacking, which can lead to well-ordered thin films with enhanced charge transport properties. This control over the solid-state packing is another way in which the this compound unit can be used to modulate and improve the performance of electronic devices.

Biological Activity and Medicinal Chemistry of 4 Nitro 2,1,3 Benzoselenadiazole Derivatives

Investigation of Antimicrobial Properties

Research on related heterocyclic systems provides some insights. For example, derivatives of 1,2,3-selenadiazole have been synthesized and shown to possess antimicrobial activity against various pathogenic microbes. researchgate.net Studies on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives also demonstrated that compounds with a nitro group can exhibit significant antibacterial action. researchgate.net These findings in analogous structures hint at the potential of 4-nitro-2,1,3-benzoselenadiazole derivatives as a source of new antimicrobial agents, though dedicated studies are required to confirm this.

Research into Anticancer and Cytotoxic Activities

The exploration of this compound derivatives as anticancer agents is another area where direct research is sparse. The nitro group can enhance the anticancer activity of compounds, often through mechanisms involving hypoxia-activated prodrugs or by inducing oxidative stress in cancer cells.

Studies on structurally similar compounds offer a glimpse into the potential of this class. For instance, N-alkyl-nitroimidazole compounds have shown cytotoxic effects against breast and lung cancer cell lines. openmedicinalchemistryjournal.com Derivatives of 1,3,4-thiadiazole, another heterocyclic system, have been extensively studied for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. nih.govmdpi.com Additionally, research on nitro-substituted benzamide (B126) derivatives has identified compounds with significant inhibitory capacity against cancer-related enzymes. nih.gov While these examples from related compound classes are promising, specific data on the cytotoxicity of this compound derivatives against cancer cell lines are not available in the current literature.

Mechanisms of Biological Action at the Molecular Level

Without specific studies on the biological activity of this compound derivatives, a detailed discussion of their molecular mechanisms is speculative. However, based on their structural components, potential mechanisms can be hypothesized.

The benzoselenadiazole ring system and the nitro group could interact with various biological targets. The selenium atom could potentially interact with sulfhydryl groups in proteins, a mechanism observed for some organoselenium compounds. The nitro group can participate in hydrogen bonding and other electronic interactions within the active sites of enzymes. Molecular docking studies on related nitro-containing compounds have shown that the nitro group can be crucial for binding to biological targets like inducible nitric oxide synthase (iNOS). nih.gov

The electron-withdrawing nature of the nitro group and the presence of the selenium atom suggest that this compound derivatives could participate in biological electron transfer processes. The reduction of the nitro group is a key activation step for many nitroaromatic prodrugs. This process can generate radical anions that can lead to DNA damage or the generation of reactive oxygen species, contributing to antimicrobial and anticancer effects. However, specific studies on the electron transfer properties of this compound derivatives in a biological context are needed to substantiate this hypothesis.

Exploration as a Scaffold for Novel Bioactive Compounds

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for diverse biological targets. mdpi.com While the this compound core has the potential to be explored as such a scaffold, there is currently limited evidence of its widespread use in the design of novel bioactive compounds. The synthesis of this core structure has been described, and it serves as a precursor for other chemical entities. sigmaaldrich.com The development of libraries of derivatives based on this scaffold and their subsequent biological screening would be a necessary step to establish its utility in drug discovery.

Coordination Chemistry and Ligand Properties of 4 Nitro 2,1,3 Benzoselenadiazole

4-Nitro-2,1,3-benzoselenadiazole as a N-Donor Ligand in Metal Complexes

This compound, by virtue of the nitrogen atoms in the selenadiazole ring, is anticipated to function as an effective N-donor ligand in the formation of metal complexes. The parent compound, 2,1,3-benzoselenadiazole (B1677776) (BSeD), has been successfully employed as both a mono- and bidentate N-donor ligand in the synthesis of heteroleptic Cu(I) complexes. mdpi.com In its monodentate mode, one of the nitrogen atoms of the selenadiazole ring coordinates to the metal center. In its bidentate or bridging mode, both nitrogen atoms can coordinate to one or two metal centers, respectively.

The presence of the strongly electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the benzoselenadiazole ring system, including the nitrogen donor atoms. This electronic effect would likely render this compound a weaker Lewis base compared to the unsubstituted BSeD. Consequently, the resulting metal-ligand bonds may be weaker. However, the fundamental N-donor capabilities are expected to be retained, allowing for the formation of stable complexes with various transition metals. The structural and electronic properties of related heterocyclic compounds, such as 2-(4-nitrophenyl)-1H-benzimidazole, are significantly influenced by the electron-withdrawing nitro group, making them valuable in coordination chemistry. abmole.comnih.gov

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(I), Zn(II), Pd(II))

While specific literature on the synthesis of transition metal complexes with this compound is not abundant, synthetic strategies can be inferred from the successful preparation of complexes with the parent BSeD ligand and related systems.

Copper(I) Complexes: Mononuclear and binuclear Cu(I) complexes of BSeD have been synthesized, suggesting that similar complexes of this compound could be prepared. mdpi.com A general approach involves the reaction of a Cu(I) salt, such as CuCl, with the ligand in the presence of other ancillary ligands like phosphines (e.g., triphenylphosphine (B44618), PPh₃) and a salt with a non-coordinating anion like perchlorate (B79767) (AgClO₄). mdpi.com A plausible synthetic route for a Cu(I) complex of this compound could involve a similar one-pot reaction. The resulting complexes would be characterized by standard techniques including FT-IR, NMR (¹H, ¹³C, and potentially ⁷⁷Se), and single-crystal X-ray diffraction to confirm the coordination environment of the copper center.

Zinc(II) Complexes: Zinc(II) complexes with various nitrogen-containing heterocyclic ligands are well-known. The synthesis of a Zn(II) complex with this compound would likely proceed by reacting a zinc(II) salt, such as ZnCl₂, with the ligand in a suitable solvent. The stoichiometry of the reaction would determine the final structure of the complex, which could feature tetrahedral or octahedral coordination geometries around the zinc ion, depending on the number of coordinated ligands and solvent molecules.

Palladium(II) Complexes: Palladium(II) complexes are often synthesized via transmetalation reactions. For instance, a common method involves the in-situ generation of a silver(I) complex of the ligand, which then transfers the ligand to a palladium(II) precursor like [PdBr₂(iPr₂-bimy)] (where iPr₂-bimy = 1,3-diisopropylbenzimidazolin-2-ylidene). nih.gov This method could be adapted for the synthesis of Pd(II) complexes of this compound. Characterization would involve spectroscopic methods, and the square-planar geometry typical for Pd(II) would be expected.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃N₃O₂Se | nih.govscbt.com |

| Molecular Weight | 228.07 g/mol | scbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 221 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 20718-41-6 | nih.govscbt.comsigmaaldrich.com |

Analysis of Chelation and Coordination Modes in Metal Complexes

The coordination of this compound to a metal center can occur through several modes, primarily involving the nitrogen atoms of the selenadiazole ring.

Monodentate Coordination: The ligand can bind to a single metal ion through one of the nitrogen atoms. This is a common coordination mode for similar heterocyclic ligands. mdpi.com

Bidentate (Bridging) Coordination: Both nitrogen atoms of the selenadiazole ring can coordinate to two different metal centers, acting as a bridging ligand to form binuclear or polynuclear complexes. This has been observed for the parent BSeD ligand in a binuclear Cu(I) complex. mdpi.com

Chelation: While less common for this specific ring system, chelation involving one of the nitrogen atoms and the selenium atom or an atom from the nitro group is a theoretical possibility, though likely less favorable than N-donation.

In addition to direct coordination, non-covalent interactions can play a significant role in the solid-state structures of these complexes. For instance, in a cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol (B140041), O–H···N hydrogen bonds and N–Se···O chalcogen bonds were observed, leading to the formation of a one-dimensional ribbon structure. mdpi.comresearchgate.net Similar interactions could be expected in the crystal lattice of metal complexes of the 4-nitro derivative.

The steric and electronic environment of the metal center and the presence of other ligands will ultimately dictate the preferred coordination mode. X-ray crystallography is the definitive method for determining the precise coordination geometry and intermolecular interactions in the solid state.

Influence of Coordination on the Electronic and Optical Properties of the Ligand

The coordination of this compound to a metal center is expected to significantly alter its electronic and optical properties. The ligand itself possesses a π-system that can be perturbed upon complexation.

Electronic Properties: The electron-withdrawing nitro group already polarizes the molecule. Upon coordination of the N-donor atoms to an electron-accepting metal ion, a further shift in electron density from the ligand to the metal is anticipated. This ligand-to-metal charge transfer (LMCT) is a common feature in complexes with π-acceptor ligands. This effect can be observed through spectroscopic techniques. For example, in Cu(I) complexes of BSeD, the ⁷⁷Se NMR signal was downshifted upon coordination, indicating a change in the electronic environment around the selenium atom. mdpi.com A similar or even more pronounced shift would be expected for the 4-nitro derivative. In related palladium(II) complexes with nitro-substituted ligands, an increase in the metal-ligand bond length has been observed, which is attributed to the electronic influence of the nitro group. nih.gov

Optical Properties: 2,1,3-Benzoselenadiazole-based systems are known to be part of charge-transfer (CT) type copolymers with interesting optical properties. nih.gov The coordination to a metal center can introduce new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the UV-Vis absorption spectrum. These new transitions can lead to changes in the color and photophysical properties of the material. For instance, Cu(I) complexes of BSeD exhibit weak red emissions attributed to a ³MLCT process. mdpi.com The introduction of the nitro group on the ligand could modulate the energy of these charge transfer states, potentially shifting the absorption and emission wavelengths. The enhanced electronic communication and potential for charge transfer make these complexes interesting for applications in materials science. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,1,3-benzoselenadiazole |

| Copper(I) chloride |

| Zinc(II) chloride |

| Triphenylphosphine |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| 4-nitrophenol |

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Nitro-2,1,3-benzoselenadiazole and its derivatives?

Methodological Answer:

The synthesis typically involves cyclization reactions of aromatic diamines with selenium-containing reagents. For example, 4-Amino-2,1,3-benzoselenadiazole can be prepared by reacting 1,2,3-benzenetriamine (derived from 2,6-dinitroaniline) with selenous acid (H₂SeO₃) under reflux conditions. This method avoids oxidation of amino groups and achieves near-quantitative yields . For nitro-substituted derivatives, the Batcho-Leimgruber indole synthesis has been applied to 4-methyl-5-nitro-2,1,3-benzoselenadiazole to form selenadiazoloindoles, though this approach may fail for certain isomers due to steric or electronic factors .

Key Data:

- Reagents : Selenous acid, substituted benzaldehydes, glacial acetic acid.

- Conditions : Reflux in ethanol/DMSO, 18–24 hours.

- Yields : ~65% for triazole intermediates; selenadiazole yields vary based on substituents .

Basic: How are intermediates purified during the synthesis of this compound derivatives?

Methodological Answer:

Purification often involves solvent extraction, column chromatography, and recrystallization. For example, after refluxing with substituted benzaldehydes, the crude product is distilled under reduced pressure, cooled, and poured into ice water. The precipitate is filtered, dried, and recrystallized using water-ethanol mixtures. Column chromatography (silica gel, ethyl acetate/hexane) is employed for isolating isomers or structurally similar compounds .

Advanced: How can electronic absorption and ESR spectroscopy elucidate the electronic structure of this compound radicals?

Methodological Answer:

Electronic absorption spectra identify π→π* transitions and charge-transfer bands, while ESR spectra reveal unpaired electron distribution. For the perfluoro-2,1,3-benzoselenadiazole radical anion, ESR hyperfine splitting constants correlate with spin density on selenium and nitrogen atoms. Semiempirical SCF-MO calculations (e.g., Hückel or DFT methods) predict spin densities and orbital energies, which are validated against experimental ESR and UV-Vis data. Discrepancies between calculated and observed spectra may arise from solvent effects or approximations in the theoretical model .

Key Data:

- ESR Parameters : g-factor ≈ 2.003, hyperfine splitting constants (a(Se) ≈ 25 G, a(N) ≈ 5 G).

- UV-Vis Peaks : ~450 nm (π→π*) and ~600 nm (charge-transfer) .

Advanced: What computational methods are used to predict the reactivity of this compound in radical reactions?

Methodological Answer:

Self-consistent field molecular orbital (SCF-MO) calculations and density functional theory (DFT) are employed to model radical anions and neutral species. These methods assess orbital energies, spin densities, and bond dissociation energies. For example, SCF-MO studies of 2,1,3-benzoselenadiazole radicals show that a π-orbital model aligns with experimental ESR data, confirming delocalization of unpaired electrons across the heterocyclic ring .

Advanced: How can synthesis of selenadiazoloindoles be optimized when traditional methods fail?

Methodological Answer:

When the Batcho-Leimgruber indole synthesis fails (e.g., for 5-methyl-6-nitro-2,1,3-benzoselenadiazole), alternative strategies include:

Pre-functionalization : Introducing electron-withdrawing groups to stabilize intermediates.

Microwave-assisted synthesis : Reducing reaction time and improving yield.

Catalytic methods : Using palladium or copper catalysts for C–Se bond formation .

Case Study : The unsuccessful synthesis of 1,2,5-selenadiazolo[3,4-f]indole was attributed to steric hindrance from the nitro group, which blocked cyclization. Switching to a brominated precursor improved yields .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Radioligand Binding Assays : Measure affinity for targets like σ receptors using tritiated ligands (e.g., [³H]-DTG) .

Cytotoxicity Assays : Assess anticancer activity via MTT assays on fibroblast or cancer cell lines.

77Se-NMR Spectroscopy : Track selenium metabolism in biological systems .

Key Finding : An N-ethyl homolog of 4-Amino-2,1,3-benzoselenadiazole exhibited selective cytotoxicity against fibroblast cells, with IC₅₀ values <10 μM .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectral data?

Methodological Answer:

Solvent Correction : Recalculate theoretical spectra using solvent-polarizable continuum models (e.g., COSMO).

Vibrational Analysis : Include vibronic coupling in DFT calculations to match UV-Vis band shapes.

Isotopic Substitution : Use deuterated or 77Se-enriched samples to validate ESR assignments .

Example : Discrepancies in the ESR spectra of perfluoro-2,1,3-benzoselenadiazole radicals were resolved by incorporating spin-orbit coupling effects in SCF-MO models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.